4-(4-Fluoro-1H-indol-3-yl)butan-2-amine
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Overview
Description
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a fluorine atom in the indole ring enhances its biological activity and stability .
Preparation Methods
The synthesis of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Alkylation: The 4-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .
Chemical Reactions Analysis
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-(4-Fluoro-1H-indol-3-yl)butan-2-amine can be compared with other similar compounds such as:
4-(1-ethyl-5-fluoro-1H-indol-3-yl)butan-2-amine: This compound has an ethyl group instead of a hydrogen atom, which may affect its biological activity and stability.
(2S)-4-(4-Fluoro-1H-indol-3-yl)butan-2-amine: This stereoisomer has a different spatial arrangement, which can influence its interaction with biological targets.
4-(5-fluoro-1H-indol-3-yl)butan-1-amine: The position of the fluorine atom and the length of the carbon chain differ, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
4-(4-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)5-6-9-7-15-11-4-2-3-10(13)12(9)11/h2-4,7-8,15H,5-6,14H2,1H3 |
InChI Key |
FKIISNVTIFVTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=C1C(=CC=C2)F)N |
Origin of Product |
United States |
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